2-Methanesulfonylcyclopentan-1-one

Description

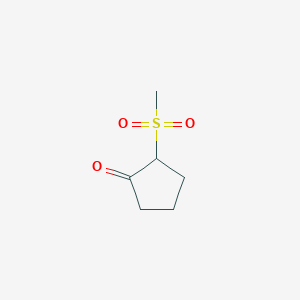

2-Methanesulfonylcyclopentan-1-one is a cyclopentanone derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. The compound’s structure combines a ketone group with a sulfonyl moiety, imparting distinct electronic and steric properties. Methanesulfonyl groups are known for their strong electron-withdrawing effects, which influence reactivity in organic synthesis, particularly in nucleophilic substitution or addition reactions.

Properties

IUPAC Name |

2-methylsulfonylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-10(8,9)6-4-2-3-5(6)7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFZVZRSUHVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520434 | |

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89729-97-5 | |

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopentan-1-one typically involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-Methanesulfonylcyclopentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclopentan-1-one involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

The following analysis compares 2-Methanesulfonylcyclopentan-1-one to structurally or functionally related compounds, leveraging data from the provided evidence.

Structural and Functional Group Comparisons

Key Observations :

- Electron Effects : The methanesulfonyl group in the target compound is more electron-withdrawing than the ether group in 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one, which may reduce nucleophilic attack at the ketone .

- Reactivity : Phosphorane ylides (e.g., ) are typically nucleophilic, whereas sulfonyl groups enhance electrophilicity, suggesting divergent synthetic applications.

Biological Activity

2-Methanesulfonylcyclopentan-1-one (CAS No. 89729-97-5) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C6H10O3S

- Molecular Weight: 162.21 g/mol

- InChI Key: LMJFZVZRSUHVGT-UHFFFAOYSA-N

The compound features a cyclopentanone ring substituted with a methanesulfonyl group, which enhances its electrophilic properties, making it a candidate for various chemical reactions and biological interactions.

This compound acts primarily as an alkylating agent . The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is crucial for modifying biomolecules, which is significant in understanding their functions and interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves disrupting microbial cell integrity through covalent modification of essential biomolecules, leading to cell death.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the alkylation of DNA and other critical cellular components.

Case Studies and Experimental Data

-

Antimicrobial Activity Study:

- A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

-

Anticancer Activity:

- In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methanesulfonylcyclohexan-1-one | Six-membered ring | Enhanced solubility |

| 2-Methanesulfonylcyclopenten-1-one | Five-membered ring | Similar alkylating properties |

| 2-Methanesulfonylcyclobutan-1-one | Four-membered ring | Reduced biological activity |

The five-membered ring structure of this compound imparts distinct chemical reactivity compared to its analogs, influencing its biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.